methanone CAS No. 63565-02-6](/img/structure/B14501827.png)
[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a methylbutenyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone typically involves the reaction of 4-hydroxyacetophenone with isoprene under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the hydroxy group on the aromatic ring activates the position for electrophilic substitution by the isoprene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid.
Reduction: Formation of 4-hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic and aliphatic components can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]propanoic acid: Similar structure but with an additional carboxylic acid group.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(E)-4-Hydroxy-3-methylbut-2-enyl phosphate: Similar structure but with a phosphate group.
Uniqueness
The uniqueness of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and ketone groups allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
63565-02-6 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18O2/c1-13(2)8-9-15-12-16(10-11-17(15)19)18(20)14-6-4-3-5-7-14/h3-8,10-12,19H,9H2,1-2H3 |
Clave InChI |
QXDDSVZXKOAVJG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
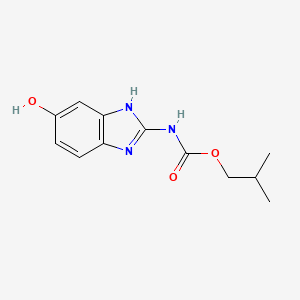
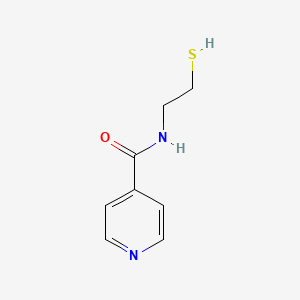
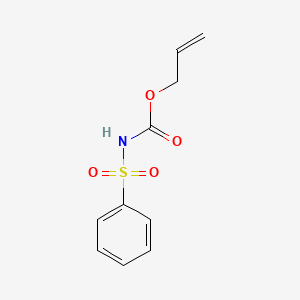
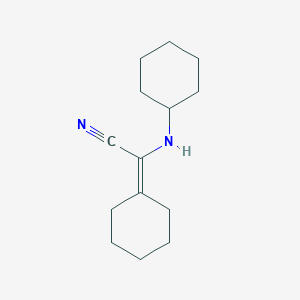
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
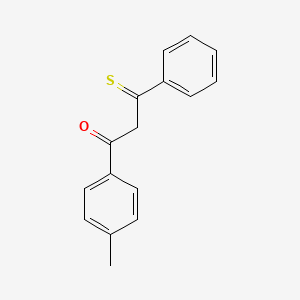

![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)

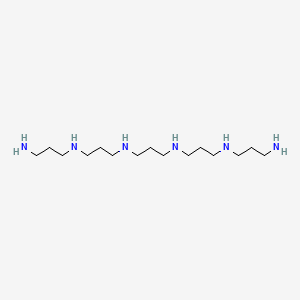
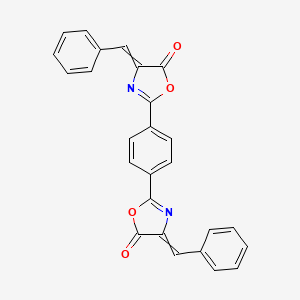
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
